![molecular formula C18H29N5O B5545538 2-(4-isobutyryl-1-piperazinyl)-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5545538.png)
2-(4-isobutyryl-1-piperazinyl)-4-methyl-6-(1-piperidinyl)pyrimidine
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Description
Pyrimidine derivatives are a class of compounds with wide-ranging pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975). These compounds often involve piperazinyl or piperidinyl groups, which can significantly impact their chemical behavior and biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic attack on 2,4,6-trichloropyrimidine by amines, leading to a series of compounds with varied substituents and potential biological activities (Mattioda et al., 1975). Other approaches include condensation reactions and oxidative decarboxylation followed by beta-iodination of amino acids for the synthesis of substituted pyrrolidines and piperidines, which can also lead to pyrimidine derivatives (Boto et al., 2001).
Molecular Structure Analysis
Pyrimidine derivatives can adopt various molecular geometries, including nonplanar configurations with boat conformations. The molecular structure is often determined by the nature of the substituents on the pyrimidine ring and the interactions between different functional groups (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives includes their ability to undergo nucleophilic substitution, displacement reactions with piperazines, and cyclization to form more complex structures (Matsumoto & Minami, 1975). These reactions are crucial for the diversification of pyrimidine chemistry and the development of compounds with desired biological activities.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by the molecular structure and the nature of substituents. Detailed crystallographic analysis reveals the conformational preferences and intermolecular interactions that dictate the solid-state properties of these compounds (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the pyrimidine derivatives. Studies on structure-activity relationships (SAR) help in understanding how modifications in the chemical structure impact the biological activity and chemical properties of these molecules (Sekiya et al., 1983).
Scientific Research Applications
Synthesis and Pharmacological Properties
This compound is part of a broader class of chemicals that have been synthesized and evaluated for their diverse pharmacological properties. For instance, a related study focused on synthesizing 4-piperazino-5-methylthiopyrimidines, which displayed significant antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, highlighting the potential utility of such compounds in clinical settings (Mattioda et al., 1975).
Antibacterial Activity
Another research avenue explored the antibacterial efficacy of pyrido(2,3-d)pyrimidine derivatives, which were synthesized from 2-methylthio derivatives. These compounds showed heightened activity against gram-negative bacteria, including Pseudomonas aeruginosa, compared to piromidic acid. Such findings underscore the significance of piperazinyl-pyrimidines in developing new antibacterial agents (Matsumoto & Minami, 1975).
Anti-inflammatory and Analgesic Activities
Further investigations into pyrimidine derivatives have unveiled their potential in addressing inflammation and pain. A study synthesized a range of pyrimidine and bispyrimidine derivatives and evaluated them for their anti-inflammatory and analgesic activities, finding several compounds with significant efficacy (Sondhi et al., 2007).
Antiproliferative Activity Against Human Cancer Cell Lines
The exploration of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines has shown promising antiproliferative effects. This highlights the compound's potential as a cancer therapeutic agent, with certain derivatives demonstrating significant activity across multiple cell lines (Mallesha et al., 2012).
DNA Interaction and Potential as Fluorescent Probes
A study on benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, underscored the potential of such compounds as DNA-specific fluorescent probes. These molecules exhibited planar structures facilitating intermolecular interactions and enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).
properties
IUPAC Name |
2-methyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O/c1-14(2)17(24)22-9-11-23(12-10-22)18-19-15(3)13-16(20-18)21-7-5-4-6-8-21/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIIQRFILEFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C(C)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)propan-1-one |
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